N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolylpyrimidine core, a piperidine ring, and a cyclohexanecarboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolylpyrimidine core, followed by the introduction of the piperidine ring and the cyclohexanecarboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and continuous flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Comparison with Other Similar Compounds: N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide can be compared with other compounds that have similar structural features, such as:
Pyrazolylpyrimidine derivatives: These compounds share the pyrazolylpyrimidine core and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring can exhibit similar pharmacological properties.
Cyclohexanecarboxamide derivatives: These compounds may have comparable chemical reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
- Pyrazolylpyrimidine derivatives
- Piperidine derivatives
- Cyclohexanecarboxamide derivatives
This article provides a comprehensive overview of N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c20-16-17(21-13-22-18(16)26-10-4-9-23-26)25-11-7-15(8-12-25)24-19(27)14-5-2-1-3-6-14/h4,9-10,13-15H,1-3,5-8,11-12,20H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONFSJDJVPPXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3N)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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